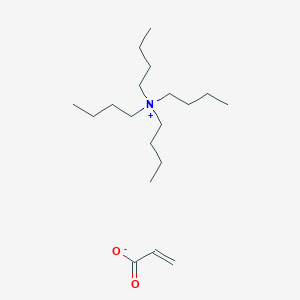








|
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[OH-].[CH2:7]([N+:11]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:16][CH2:17][CH2:18][CH3:19])[CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH3:10]>>[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[CH2:20]([N+:11]([CH2:7][CH2:8][CH2:9][CH3:10])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:16][CH2:17][CH2:18][CH3:19])[CH2:21][CH2:22][CH3:23] |f:1.2,3.4|
|


|
Name
|
glass
|
|
Quantity
|
5 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
xylenes
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring under a partial vacuum of 100 mm Hg with a nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
fitted with a magnetic stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
a hose connector, and a septum were purged with nitrogen
|
|
Type
|
DISSOLUTION
|
|
Details
|
The polymer was dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
sparge
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
CONCENTRATION
|
|
Details
|
The contents of the flask was concentrated to half its volume
|
|
Type
|
ADDITION
|
|
Details
|
diluted to 0.5 liters with more xylenes
|
|
Type
|
ADDITION
|
|
Details
|
This solution was then added to the flask
|
|
Type
|
ADDITION
|
|
Details
|
containing the poly(isobutylene-co-para-bromomethylstyrene)
|
|
Type
|
CUSTOM
|
|
Details
|
the polymer was isolated by precipitation in isopropanol
|
|
Type
|
CUSTOM
|
|
Details
|
The polymer was dried in a vacuum oven at 1 mm Hg, 40° C
|


Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |